2-Methylquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate
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Overview
Description
2-Methylquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate is an organic compound that combines a quinoline derivative with a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate typically involves the following steps:
Formation of 2-Methylquinolin-8-ol: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonate ester group can be a good leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂) and iron(III) bromide (FeBr₃) for bromination.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various electrophiles.
Nucleophilic Substitution: Products where the sulfonate group is replaced by a nucleophile.
Scientific Research Applications
2-Methylquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate ester group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrotoluene: Similar in having a brominated aromatic ring but differs in functional groups.
2-Methylquinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate: Similar structure but with a propoxy group instead of a methyl group.
Properties
Molecular Formula |
C17H14BrNO3S |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-bromo-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14BrNO3S/c1-11-10-14(8-9-15(11)18)23(20,21)22-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 |
InChI Key |
VRNIQVVYIPPGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Br)C)C=C1 |
Origin of Product |
United States |
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